Physical and chemical properties of 4-Benzyloxy-2-formylphenylboronic acid
Physical and chemical properties of 4-Benzyloxy-2-formylphenylboronic acid
An In-Depth Technical Guide to 4-Benzyloxy-2-formylphenylboronic Acid: Properties, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-Benzyloxy-2-formylphenylboronic acid, a trifunctional organoboron compound of significant interest to researchers in synthetic chemistry, drug discovery, and materials science. We delve into its core physicochemical properties, spectroscopic signatures, and chemical reactivity, with a focus on its utility in cornerstone organic transformations such as the Suzuki-Miyaura cross-coupling and reductive amination. This document serves as a practical resource for scientists, offering field-proven insights, detailed experimental protocols, and an authoritative grounding in the scientific literature to enable the effective application of this versatile building block in complex molecular synthesis.
Introduction
4-Benzyloxy-2-formylphenylboronic acid (CAS No. 139962-97-3) is a sophisticated synthetic intermediate distinguished by the simultaneous presence of three valuable functional groups on a single phenyl ring: a boronic acid, an aldehyde (formyl), and a benzyloxy ether. This unique arrangement makes it a powerful tool for constructing complex molecular architectures through sequential and orthogonal chemical transformations.[1] The boronic acid moiety serves as a linchpin for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, while the aldehyde group provides a handle for C-N bond formation and further carbon chain extension.[2][3] The benzyloxy group not only enhances solubility and reactivity but also acts as a stable protecting group for a phenolic hydroxyl.[2]
Its applications are broad, ranging from the synthesis of biologically active compounds in pharmaceutical development to the creation of advanced conductive polymers in materials science.[1][2] This guide aims to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to leverage the full synthetic potential of this reagent, grounded in an understanding of its fundamental properties and reactivity.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is paramount for its successful application in synthesis.
Identification
The fundamental identifiers for 4-Benzyloxy-2-formylphenylboronic acid are summarized below.
| Property | Value |
| CAS Number | 139962-97-3[1][2][4] |
| Molecular Formula | C₁₄H₁₃BO₄[1][2][4] |
| Molecular Weight | 256.06 g/mol [1][2][4] |
| IUPAC Name | (2-formyl-4-phenylmethoxyphenyl)boronic acid[1][4] |
| Common Synonyms | 4-Benzyloxy-2-formylbenzeneboronic acid[2] |
| Appearance | White to off-white crystalline powder or solid[2][5] |
Solubility and Stability
The benzyloxy group is known to enhance the compound's solubility in common organic solvents compared to simpler phenylboronic acids.[2] While specific quantitative data is sparse, it is generally soluble in solvents like tetrahydrofuran (THF), 1,2-dichloroethane (DCE), and dimethylformamide (DMF), which are commonly used in reactions involving this reagent.
Stability and Storage: Proper storage is critical to maintain the integrity of the reagent.
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Anhydride Formation: Phenylboronic acids have a propensity to dehydrate and form cyclic trimeric anhydrides known as boroxines.[6] Commercial batches of 4-Benzyloxy-2-formylphenylboronic acid often contain varying amounts of this anhydride, which does not typically impede its reactivity in cross-coupling reactions as the boroxine readily hydrolyzes back to the boronic acid under reaction conditions.
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Protodeboronation: A common decomposition pathway for arylboronic acids is protodeboronation, the cleavage of the C-B bond, which is often facilitated by acidic or basic conditions and elevated temperatures.[6]
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Air Sensitivity: The compound is noted to be air-sensitive.[5]
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Recommended Storage: To ensure long-term stability, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[7][8] Refrigeration at 2-8°C is recommended.[8]
Chemical Reactivity and Synthetic Utility
The value of 4-Benzyloxy-2-formylphenylboronic acid lies in the distinct reactivity of its three functional groups, enabling diverse and sequential synthetic strategies.
The Boronic Acid Moiety: Suzuki-Miyaura Cross-Coupling
The boronic acid group is predominantly used for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.[2] This reaction is a cornerstone of modern organic synthesis, allowing for the efficient construction of biaryl structures and other conjugated systems.[9] The general catalytic cycle involves an oxidative addition of an aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the product and regenerate the catalyst.[9]
Sources
- 1. Buy 4-Benzyloxy-2-formylphenylboronic acid | 139962-97-3 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Benzyloxy-2-formylphenylboronic Acid (contains varying amounts of Anhydride) | C14H13BO4 | CID 3827645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. labproinc.com [labproinc.com]
- 6. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. 4-Benzyloxy-2-formylphenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 8. 139962-97-3 CAS MSDS (4-Benzyloxy-2-formylphenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
